

# "4,5-Dimethyl-2-aminophenol" IUPAC name and synonyms

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## Compound of Interest

Compound Name: 2-Amino-4,5-dimethylphenol

Cat. No.: B189449

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## A Technical Guide to 2-Amino-4,5-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Amino-4,5-dimethylphenol** is an aromatic organic compound that belongs to the family of aminophenols. These compounds are characterized by the presence of both an amino group (-NH<sub>2</sub>) and a hydroxyl group (-OH) attached to a benzene ring. The specific arrangement of these functional groups, along with the methyl substituents, dictates the chemical reactivity and biological activity of the molecule. Aminophenol derivatives are of significant interest in medicinal chemistry and materials science due to their versatile chemical nature. They serve as key intermediates in the synthesis of a wide range of pharmaceuticals, dyes, and other specialty chemicals. This technical guide provides a comprehensive overview of the chemical identity, properties, and relevant experimental protocols for **2-amino-4,5-dimethylphenol**.

## Chemical Identity and Nomenclature

The accurate identification of a chemical compound is fundamental for research and development. This section details the IUPAC name and various synonyms for 4,5-Dimethyl-2-aminophenol.

IUPAC Name: **2-amino-4,5-dimethylphenol**[[1](#)]

Synonyms:

- 4,5-Dimethyl-2-aminophenol[1]
- Phenol, 2-amino-4,5-dimethyl-[1][2]
- 3,4-Xylenol, 6-amino-[1][2]
- 4,5-Dimethyl-2-hydroxyaniline[1][2]
- 1-Amino-2-hydroxy-4,5-dimethylbenzene[2][3]
- 4-Amino-5-hydroxy-1,2-xylene[2][3]
- NSC 54925[2]

## Physicochemical Properties

A summary of the key physical and chemical properties of **2-amino-4,5-dimethylphenol** is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	137.18 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
CAS Number	6623-41-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Melting Point	173-175 °C (sublimes)	<a href="#">[2]</a>
Boiling Point	258.3 ± 28.0 °C at 760 mmHg	<a href="#">[2]</a>
Density	1.1 ± 0.1 g/cm <sup>3</sup>	<a href="#">[2]</a>
Flash Point	110.0 ± 24.0 °C	<a href="#">[2]</a>
Refractive Index	1.601	<a href="#">[2]</a>
XLogP3	1.36	<a href="#">[2]</a>
Polar Surface Area	46.2 Å <sup>2</sup>	<a href="#">[2]</a>

## Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **2-amino-4,5-dimethylphenol**, based on established procedures for related aminophenol compounds.

### Synthesis of 2-Amino-4,5-dimethylphenol

A common and effective method for the synthesis of aminophenols is the reduction of the corresponding nitrophenol. The following protocol describes a plausible synthesis of **2-amino-4,5-dimethylphenol** from 4,5-dimethyl-2-nitrophenol.

Reaction Scheme:

Materials and Reagents:

- 4,5-Dimethyl-2-nitrophenol
- Iron powder (Fe)
- Ammonium chloride (NH<sub>4</sub>Cl)

- Ethanol (EtOH)
- Water (H<sub>2</sub>O)
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO<sub>3</sub>)
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dimethyl-2-nitrophenol (1 equivalent) and a mixture of ethanol and water (e.g., 4:1 v/v).
- Addition of Reducing Agents: To the stirred suspension, add iron powder (e.g., 3-5 equivalents) and ammonium chloride (e.g., 1 equivalent).
- Reaction: Heat the mixture to reflux and maintain the temperature for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron catalyst. Wash the celite pad with ethanol.
- Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and adjust the pH to approximately 8-9 with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x volumes).
- Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude **2-amino-4,5-dimethylphenol**.
- Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.

# Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of **2-amino-4,5-dimethylphenol** can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC). The following protocol is adapted from established methods for similar aminophenol compounds.

## Chromatographic Conditions:

- Column: C18, 5  $\mu$ m, 4.6 x 250 mm
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
- Flow Rate: 1.0 mL/min
- Detection: UV at 280 nm
- Injection Volume: 10  $\mu$ L
- Column Temperature: 30 °C

## Sample Preparation:

- Prepare a stock solution of the **2-amino-4,5-dimethylphenol** standard in the mobile phase (e.g., 1 mg/mL).
- Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1  $\mu$ g/mL to 100  $\mu$ g/mL.
- Dissolve the experimental sample in the mobile phase to a concentration within the calibration range.
- Filter all solutions through a 0.45  $\mu$ m syringe filter before injection.

## Analysis:

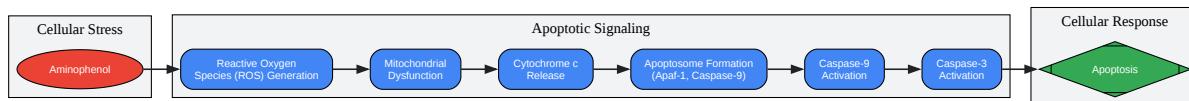
- Inject the standards to generate a calibration curve.

- Inject the sample solution.
- Quantify the amount of **2-amino-4,5-dimethylphenol** in the sample by comparing its peak area to the calibration curve.

## Biological Activity and Signaling Pathways

Aminophenol derivatives have been reported to exhibit a range of biological activities, including anticancer properties. While the specific mechanisms of 4,5-Dimethyl-2-aminophenol are not extensively detailed in the literature, related aminophenols are known to induce apoptosis (programmed cell death) in cancer cells. A key pathway implicated in this process is the activation of caspases, a family of cysteine proteases that execute the apoptotic program.

The following diagram illustrates a generalized pathway for aminophenol-induced apoptosis, which may be relevant for 4,5-Dimethyl-2-aminophenol.



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Caption: Generalized pathway of aminophenol-induced apoptosis via caspase activation.

## Conclusion

**2-Amino-4,5-dimethylphenol** is a valuable chemical intermediate with potential applications in various fields, particularly in the development of new therapeutic agents. This technical guide has provided a detailed overview of its chemical identity, physicochemical properties, and established experimental protocols for its synthesis and analysis. The elucidation of its biological activities and the underlying signaling pathways, such as the induction of apoptosis, will be crucial for harnessing its full potential in drug discovery and development. Further research is warranted to fully characterize the specific mechanisms of action and to explore its therapeutic efficacy.

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